
diethyl 2-(1H-pyrrol-1-yl)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(1H-pirrol-1-il)pentanoato de dietilo es un compuesto orgánico con la fórmula molecular C13H19NO4. Es un derivado del ácido pentanodioico, donde los átomos de hidrógeno de los grupos carboxilo son reemplazados por grupos etilo, y uno de los átomos de hidrógeno en la cadena del ácido pentanodioico es reemplazado por un anillo de pirrol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-(1H-pirrol-1-il)pentanoato de dietilo normalmente implica la reacción del pentanodioato de dietilo con pirrol en condiciones específicas. Un método común incluye:
Materiales de partida: Pentanodioato de dietilo y pirrol.
Catalizadores: Se pueden usar catalizadores ácidos o básicos para facilitar la reacción.
Condiciones de reacción: La reacción generalmente se lleva a cabo bajo condiciones de reflujo con un solvente adecuado como etanol o metanol.
Purificación: El producto se purifica utilizando técnicas como recristalización o cromatografía en columna.
Métodos de producción industrial
En un entorno industrial, la producción de 2-(1H-pirrol-1-il)pentanoato de dietilo puede implicar reactores de flujo continuo para optimizar el rendimiento y la eficiencia. El uso de sistemas automatizados garantiza condiciones de reacción consistentes y alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(1H-pirrol-1-il)pentanoato de dietilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir los grupos éster en alcoholes u otras formas reducidas.
Sustitución: El anillo de pirrol puede sufrir reacciones de sustitución electrófila, introduciendo varios sustituyentes en el anillo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar reactivos electrófilos como halógenos (Cl2, Br2) o agentes nitrantes (HNO3) en condiciones controladas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácido 2-(1H-pirrol-1-il)pentanodióico de dietilo, mientras que la reducción puede producir 2-(1H-pirrol-1-il)pentanodiol de dietilo.
Aplicaciones Científicas De Investigación
El 2-(1H-pirrol-1-il)pentanoato de dietilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran interacciones enzimáticas y vías metabólicas.
Medicina: Se está investigando su posible efecto terapéutico, como propiedades antiinflamatorias o anticancerígenas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual el 2-(1H-pirrol-1-il)pentanoato de dietilo ejerce sus efectos involucra interacciones con objetivos moleculares como enzimas o receptores. El anillo de pirrol puede participar en interacciones π-π, enlaces de hidrógeno y otras interacciones no covalentes, lo que influye en la actividad biológica del compuesto. Los grupos éster pueden sufrir hidrólisis, liberando metabolitos activos que interactúan aún más con las vías biológicas.
Comparación Con Compuestos Similares
Compuestos similares
2-(1H-imidazol-1-il)pentanoato de dietilo: Estructura similar pero con un anillo de imidazol en lugar de un anillo de pirrol.
2-(1H-pirrol-2-il)pentanoato de dietilo: Estructura similar pero con el anillo de pirrol unido en una posición diferente.
2-(1H-pirrol-1-il)butanoato de dietilo: Estructura similar pero con una cadena de carbono más corta.
Singularidad
El 2-(1H-pirrol-1-il)pentanoato de dietilo es único debido a la posición específica del anillo de pirrol y la longitud de la cadena de carbono. Estas características estructurales influyen en su reactividad e interacciones con otras moléculas, lo que lo hace distinto de compuestos similares.
Propiedades
Fórmula molecular |
C13H19NO4 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
diethyl 2-pyrrol-1-ylpentanedioate |
InChI |
InChI=1S/C13H19NO4/c1-3-17-12(15)8-7-11(13(16)18-4-2)14-9-5-6-10-14/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Clave InChI |
SKQZPYYDNOLPET-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(C(=O)OCC)N1C=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


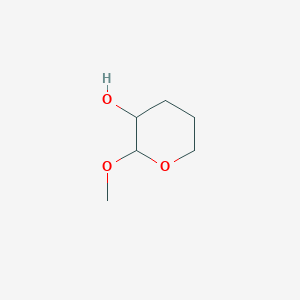
![[1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B12115834.png)
![4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12115840.png)
![Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115860.png)
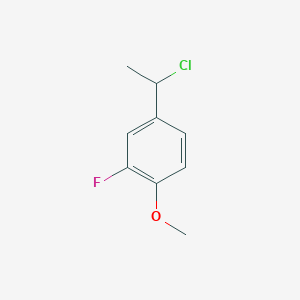


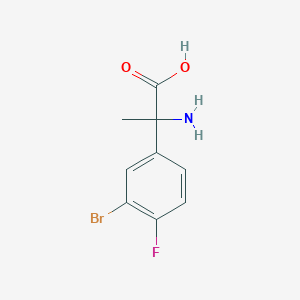
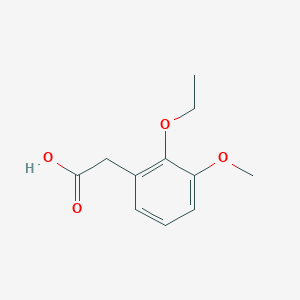
![3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)

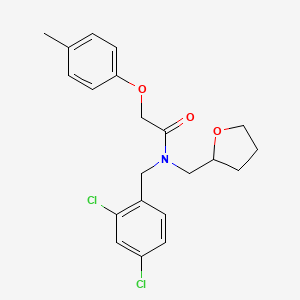
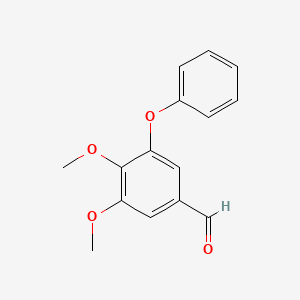
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)
